molecular formula C8H12N4O4 B10906987 tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate

tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate

Cat. No.: B10906987
M. Wt: 228.21 g/mol
InChI Key: UDFVHEMUFRXPRE-UHFFFAOYSA-N
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Description

tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 3-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The nitro group can be reduced to an amino group, which can then interact with biological targets. This makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

tert-butyl N-(5-nitro-1H-pyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)10-5-4-9-11-6(5)12(14)15/h4H,1-3H3,(H,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFVHEMUFRXPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(NN=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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